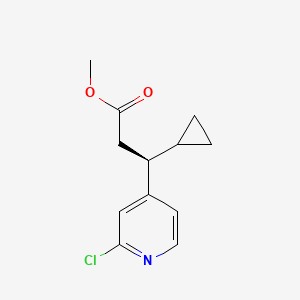

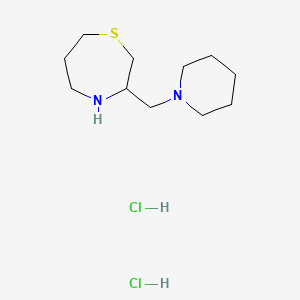

Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate

Descripción general

Descripción

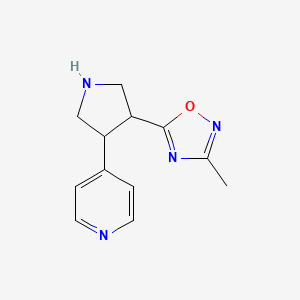

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 2-Chloropyridine-4-methanol are solids at room temperature, and have a molecular weight of around 143.57 g/mol .Aplicaciones Científicas De Investigación

Chemical Modification and Application Potential

Chemical modification of biopolymers provides a pathway to synthesize biopolymer ethers and esters with specific properties. These modifications can lead to the creation of materials with unique physical and chemical characteristics, influenced by functional groups, degrees of substitution, and substitution patterns. For instance, the reaction of xylan with various reagents in aqueous conditions demonstrates the versatility of chemical modifications in generating new materials with potential applications ranging from drug delivery to antimicrobial agents (Petzold-Welcke et al., 2014).

Cytochrome P450 Inhibitors

In the context of pharmaceutical sciences, the selectivity of chemical inhibitors for cytochrome P450 isoforms is crucial for predicting drug-drug interactions. This area of research highlights the importance of chemical specificity in developing therapeutic agents and understanding metabolic pathways (Khojasteh et al., 2011).

Advances in Drug Synthesis

Synthetic methodologies for pharmaceuticals, such as the antithrombotic drug (S)-clopidogrel, illustrate the complex chemical processes involved in drug development. This review emphasizes the continual need for novel synthetic approaches to meet the demands of drug production and design (Saeed et al., 2017).

Oxyfunctionalization of Activated Compounds

Oxyfunctionalization of compounds, especially those containing cyclopropane rings, showcases the chemical transformations that can be achieved under specific conditions. These transformations are crucial for creating compounds with desired properties and functionalities, relevant in drug development and organic synthesis (Sedenkova et al., 2018).

Environmental Impact and Safety

Research on the environmental impact and safety of chemical compounds, such as pesticides, underscores the importance of understanding chemical toxicity and degradation pathways. This knowledge is essential for ensuring the safe use of chemicals in various applications, from agriculture to household products (Egeghy et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-12(15)7-10(8-2-3-8)9-4-5-14-11(13)6-9/h4-6,8,10H,2-3,7H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHAHPNGMPXGCC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

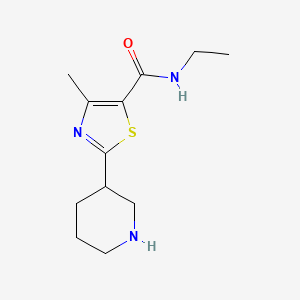

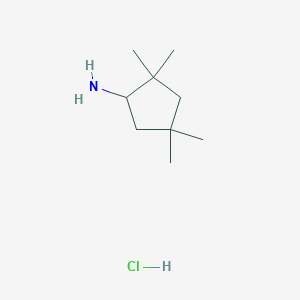

![N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434496.png)

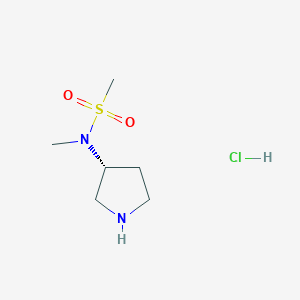

![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)

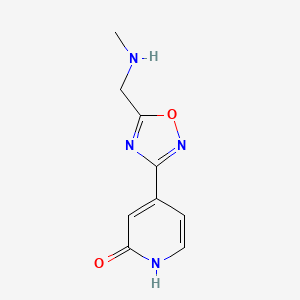

![N-[(9R)-Cinchonan-9-yl]picolinamide](/img/structure/B1434513.png)